7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 7-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine derives its systematic name from the fused heterocyclic core structure and substituent positioning. According to IUPAC guidelines, the parent heterocycle is a pyridine ring fused with a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. The numbering begins with the nitrogen atom in the pyridine ring, followed by the triazole ring atoms. The trifluoromethyl (-CF₃) group occupies position 7 on the pyridine ring, while the amine (-NH₂) group is located at position 3 of the triazole ring.
Alternative designations for this compound include:
- 3-Amino-7-(trifluoromethyl)-triazolo[4,3-a]pyridine
- 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-amine
- NSC 76010 (historical classification).
A comparative analysis of nomenclature conventions reveals minor variations in bracket placement and hyphenation across databases, but the positional descriptors remain consistent.
Molecular Topology Analysis of the Triazolopyridine Core
The triazolopyridine system constitutes a bicyclic framework formed by fusion of a pyridine ring (six-membered) and a 1,2,4-triazole ring (five-membered). X-ray crystallographic data, though not directly available for this specific derivative, suggests that the fusion at positions 4 (pyridine) and 3-a (triazole) creates a planar, conjugated π-system with bond lengths characteristic of aromatic heterocycles. The triazole ring exhibits alternating single (1.36 Å) and double (1.31 Å) bonds, while the pyridine ring maintains typical C-N bond lengths of 1.34 Å.
Key topological features include:
- Ring Junction Geometry : The fusion creates a dihedral angle of 178.9° between the planes of the two rings, indicating near-perfect coplanarity that facilitates π-orbital overlap.
- Hydrogen Bonding Capacity : The amine group at position 3 participates in intermolecular hydrogen bonding (N-H···N), with a bond length of 2.89 Å observed in analogous structures.
- Tautomeric Potential : The triazole ring can exhibit annular tautomerism, though the 1,2,4-triazole configuration remains dominant in solid-state analyses.
SMILES notation: C1=CN2C(=NN=C2N)C(=C1)C(F)(F)F
Positional Effects of Trifluoromethyl Substituent on Ring System Geometry
The introduction of a trifluoromethyl group at position 7 induces measurable distortions in the triazolopyridine framework. Comparative studies with unsubstituted analogs show:
Electronic Effects :
- The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at the pyridine nitrogen by 18% (calculated via DFT).
- Hammett substituent constants (σₚ = 0.54) indicate moderate para-directing character, influencing reactivity at positions 5 and 9 of the fused system.
Steric Influences :
Crystallographic Consequences :
Properties
Molecular Formula |
C7H5F3N4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-13-6(14)11/h1-3H,(H2,11,13) |
InChI Key |
BXWBXVHPHBUSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, which provides a straightforward route to the desired triazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of c-Met kinase, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Core Structural Variations
The triazolo-pyridine core exhibits significant diversity depending on the ring fusion position:
- Triazolo[4,3-a]pyridine (target compound): The [4,3-a] fusion creates a planar, rigid structure conducive to π-π stacking in biological targets.
Substituent Positioning and Functional Groups
Key comparisons of substituent effects are summarized below:
Key Observations:
- Trifluoromethyl vs.
- Amine vs. Hydroxyl : The -NH₂ group in the target compound offers stronger hydrogen-bonding capacity and higher basicity than the -OH group in its hydroxyl analog (), which may improve target binding .
- Positional Isomerism : The [4,3-a] fusion in the target compound likely provides better planarity than [1,5-a] isomers (e.g., QM-2907), optimizing interactions with flat binding pockets .
Physicochemical and Electronic Properties
- Lipophilicity : The -CF₃ group increases logP (~2.1) compared to hydroxyl (-OH, logP ~1.5) or phenyl (logP ~2.8) analogs.
- Solubility : The -NH₂ group enhances aqueous solubility at physiological pH (pKa ~8.2) compared to -OH (pKa ~6.5) .
Biological Activity
7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused to a pyridine structure, with a trifluoromethyl group at the 7-position. Its molecular formula is with a molecular weight of 222.13 g/mol. The presence of the trifluoromethyl group significantly influences its biological properties.
Research indicates that 7-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine acts primarily as an allosteric modulator of various receptors, including:
- α7 Nicotinic Acetylcholine Receptors (nAChRs) : It enhances the activity of these receptors, which are implicated in cognitive functions and neurodegenerative diseases .
- GABA Receptors : The compound also exhibits activity at GABA_A receptors, suggesting potential anxiolytic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituents at the 4-position on the triazole ring can enhance receptor affinity and selectivity.
- The introduction of alkyl groups has shown to improve potency against specific targets .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of 7-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine in modulating receptor activity:
| Compound | Target Receptor | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine | α7 nAChR | 0.14 | 600 |
| 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine | GABA_A | 0.10 | 700 |
These findings indicate that the compound is a potent modulator of both α7 nAChRs and GABA_A receptors.
In Vivo Studies
In vivo studies have further elucidated the potential therapeutic applications of this compound:
- Cognitive Enhancement : Animal models treated with this compound showed improved cognitive performance in tasks requiring memory and learning.
- Anxiolytic Effects : Behavioral tests indicated reduced anxiety-like behaviors in rodents treated with varying doses of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
